molecular formula C20H19N5 B2622125 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine CAS No. 866843-81-4

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine

Cat. No. B2622125
CAS RN: 866843-81-4
M. Wt: 329.407
InChI Key: SVHHUGKGKVZXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine” is a derivative of the triazoloquinazoline scaffold . Triazoloquinazoline is a fused heterocyclic nucleus, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .


Synthesis Analysis

The synthesis of triazoloquinazoline derivatives often involves the use of eco-compatible catalysts and reaction conditions . An efficient approach to prepare 1,2,3-triazolo [1,5-a]quinoxaline scaffolds, starting from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes, has been developed . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .


Chemical Reactions Analysis

In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . These triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .

Future Directions

Triazoloquinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . Hence, this privileged scaffold could act as an important candidate in the field of drug development . Many synthetic protocols have been developed to efficiently synthesize this fused heterocycle and its derivatives . Therefore, the future directions could involve further exploration of the medicinal importance of these compounds and the development of more efficient and eco-friendly synthetic protocols.

properties

IUPAC Name

3-(3-methylphenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-14-7-6-8-15(13-14)18-20-21-19(24-11-4-5-12-24)16-9-2-3-10-17(16)25(20)23-22-18/h2-3,6-10,13H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHHUGKGKVZXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine

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